molecular formula C6H5ClN4 B12980875 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine

Cat. No.: B12980875
M. Wt: 168.58 g/mol
InChI Key: CAITUXQFBMFSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.

Preparation Methods

The synthesis of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dichloroacetone under reflux conditions . This reaction typically requires the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the compound.

Chemical Reactions Analysis

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H5ClN4/c1-4-2-5-8-3-9-11(5)6(7)10-4/h2-3H,1H3

InChI Key

CAITUXQFBMFSFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C(=N1)Cl

Origin of Product

United States

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